4-(2-溴乙烯基)苯酚

描述

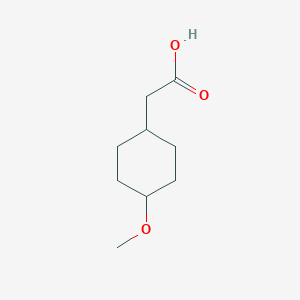

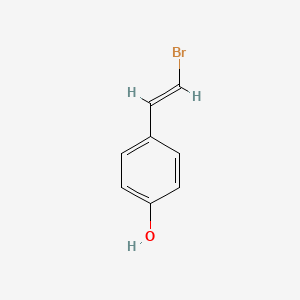

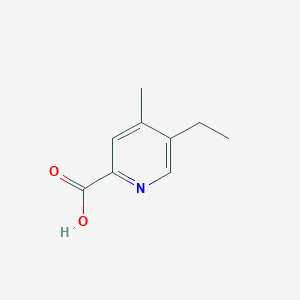

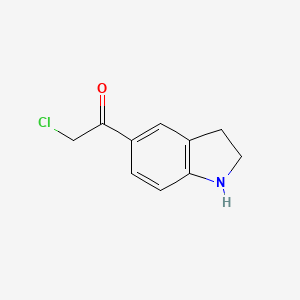

4-(2-Bromovinyl)phenol is a chemical compound that contains 17 bonds in total, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .

Synthesis Analysis

Highly functionalized (E)-2-arylvinyl bromides were prepared in high yields through a new convenient access by acylation of (E)-4-(2-bromovinyl)phenol with fatty and aromatic acids at room temperature using dicyclohexyl carbodiimide (DCC) and dimethylaminopyridine (DMAP) .Molecular Structure Analysis

The molecular structure of 4-(2-Bromovinyl)phenol includes 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis

The chemical reactions involving 4-(2-Bromovinyl)phenol include the synthesis of highly functionalized (E)-2-arylvinyl bromides through acylation with fatty and aromatic acids . Another reaction involves the addition of phenol to bromoalkyne .Physical And Chemical Properties Analysis

Phenols, including 4-(2-Bromovinyl)phenol, are generally colorless liquids or solids. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .科学研究应用

合成和化学性质

- 官能化芳基乙烯基溴化物的合成:4-(2-溴乙烯基)苯酚用于合成高度官能化的 (E)-2-芳基乙烯基溴化物,这对于有机化学研究和应用至关重要。此合成过程在室温下进行,展示了 4-(2-溴乙烯基)苯酚在有机合成中的反应性和多功能性 (Jiang & Kuang, 2009)。

生物和环境研究

分析代谢途径:在一项专注于某些精神活性物质代谢途径的研究中,4-(2-溴乙烯基)苯酚的相关化合物被用于构建代谢途径,突出了其在药理学和毒理学研究中的潜力 (Carmo et al., 2005)。

在癌症研究中调查溴酚衍生物:一种新型的溴酚衍生物与 4-(2-溴乙烯基)苯酚密切相关,在肺癌细胞系中显示出显着的抗癌活性。这表明 4-(2-溴乙烯基)苯酚衍生物在开发新的抗癌药物中具有潜力 (Guo et al., 2018)。

了解环境影响:对溴酚的研究,包括 4-(2-溴乙烯基)苯酚的衍生物,有助于了解它们的环境归宿,尤其是在水处理过程中。此类研究对于评估这些化合物对水生环境的影响和制定水处理策略至关重要 (Xiang et al., 2020)。

分子和结构分析

- 晶体学和分子研究:对与 4-(2-溴乙烯基)苯酚在结构上相关的化合物(如 4-溴-2-(2,5-二氯苯亚氨基)-苯酚)进行结构和分子分析,可以深入了解此类化合物的分子行为和相互作用。这些研究对于开发新材料和了解分子相互作用至关重要 (Soltani et al., 2018)

作用机制

Target of Action

4-(2-Bromovinyl)phenol is primarily used as a building block in organic synthesis, particularly for the formation of carbon-carbon and carbon-hetero atom bonds via transition metal-catalyzed coupling reactions . The resulting products from these reactions have found numerous applications in the preparation of pharmaceuticals, functional polymeric materials, and natural products .

Mode of Action

The compound interacts with its targets through a process known as acylation. This involves the reaction of 4-(2-Bromovinyl)phenol with fatty and aromatic acids at room temperature using dicyclohexyl carbodiimide (DCC) and dimethylaminopyridine (DMAP) . The 4-(2-Bromovinyl)phenol is first converted to an anion in the presence of DMAP. This anion then attacks the carbonyl carbon atom of an intermediate generated from DCC with the acid to form the target molecule .

Biochemical Pathways

The biochemical pathways affected by 4-(2-Bromovinyl)phenol are primarily those involved in the synthesis of phenolic compounds. Phenolic compounds are secondary metabolites of plants and are synthesized by the shikimic acid pathway . Phenylalanine ammonia lyase is a key enzyme in this pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

The bioavailability of phenolic compounds in general is known to depend on their metabolic reactions conducted in the small intestine . Enzymes such as phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase are involved in these processes .

Result of Action

The result of the action of 4-(2-Bromovinyl)phenol is the production of highly functionalized (E)-2-arylvinyl bromides . These compounds are important intermediates in organic synthesis and have numerous applications in the preparation of pharmaceuticals, functional polymeric materials, and natural products .

Action Environment

The action of 4-(2-Bromovinyl)phenol is influenced by environmental factors such as temperature and the presence of other reagents. For example, the acylation of 4-(2-Bromovinyl)phenol with fatty and aromatic acids is carried out at room temperature . Additionally, the use of specific activating reagents such as DCC and DMAP is necessary for high yields .

安全和危害

未来方向

The future directions of 4-(2-Bromovinyl)phenol research could involve further exploration of its synthesis methods and potential applications. For instance, one study discusses the synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans, suggesting potential future directions for the use of 4-(2-Bromovinyl)phenol .

属性

IUPAC Name |

4-[(E)-2-bromoethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBYUMZXLGWXSW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromovinyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[1-(naphthalen-1-yl)ethyl]amine](/img/structure/B3318146.png)

![N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3318186.png)

![2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine](/img/structure/B3318214.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-N-methylamine](/img/structure/B3318222.png)